2,2'-Bi-1,3,2-benzodithiaphosphole
Description
Properties
CAS No. |
52199-88-9 |
|---|---|
Molecular Formula |
C12H8P2S4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(1,3,2-benzodithiaphosphol-2-yl)-1,3,2-benzodithiaphosphole |
InChI |
InChI=1S/C12H8P2S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H |
InChI Key |
GVHXXSAFACPUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SP(S2)P3SC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,2-benzodithiaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and phosphorus functionalities. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3,2-benzodithiaphosphole may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and more efficient catalysts to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-1,3,2-benzodithiaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: Substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Scientific Research Applications
2,2’-Bi-1,3,2-benzodithiaphosphole has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-Bi-1,3,2-benzodithiaphosphole exerts its effects involves its ability to interact with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. Additionally, its sulfur and phosphorus atoms can participate in redox reactions, making it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Structural Isomers: Benzo[1,2,3]dithiazole vs. Benzo[1,3,2]dithiazole
While 2,2'-Bi-1,3,2-benzodithiaphosphole contains phosphorus, benzo[1,2,3]dithiazole and its isomer benzo[1,3,2]dithiazole feature sulfur heteroatoms. Key differences include:
- Heteroatom Arrangement : Benzo[1,2,3]dithiazole has sulfur at positions 1, 2, and 3, whereas benzo[1,3,2]dithiazole rearranges sulfur to positions 1, 3, and 2. This positional variance alters electron delocalization and stability .
- Reactivity : The phosphorus in 2,2'-Bi-1,3,2-benzodithiaphosphole enables Lewis acid behavior and coordination chemistry, unlike the purely sulfur-based benzo[dithiazoles], which are more redox-active .
Spirobi Heterocycles: Tellurium vs. Phosphorus Analogs
Compounds like 2,2'-Spirobi[2λ⁴-1,3,2-benzodithiatellurole] (CAS: 61329-25-7) share structural motifs but replace phosphorus with tellurium. Differences include:
- Electronic Effects : Tellurium’s larger atomic radius and lower electronegativity reduce conjugation compared to phosphorus, leading to weaker aromaticity and distinct absorption spectra .
- Applications : Tellurium analogs are explored in optoelectronics, whereas phosphorus-containing systems like 2,2'-Bi-1,3,2-benzodithiaphosphole are prioritized in asymmetric catalysis .
Boron and Antimony Derivatives
- 2,2'-Bi-1,3,2-benzodithiaborole (CAS: 78336-55-7): Replacing phosphorus with boron creates a Lewis acidic center, enabling use in Suzuki-Miyaura couplings. However, boron’s sensitivity to hydrolysis limits its stability compared to phosphorus derivatives .
- 2,2'-Bi-1,3,2-benzodioxastibole : Antimony’s heavy-atom effect enhances spin-orbit coupling, making it suitable for phosphorescent materials, though toxicity concerns restrict its utility .
Data Table: Key Properties of Related Compounds
| Compound Name | CAS Number | Heteroatoms | Ring System | Key Applications |
|---|---|---|---|---|
| 2,2'-Bi-1,3,2-benzodithiaphosphole | 78336-55-7 | P, S | Bicyclic aromatic | Catalysis, Materials |
| Benzo[1,3,2]dithiazole | Not available | S | Monocyclic | Redox-active materials |
| 2,2'-Spirobi[benzodithiatellurole] | 61329-25-7 | Te, S | Spirocyclic | Optoelectronics |
| 2,2'-Bi-1,3,2-benzodithiaborole | 78336-55-7 | B, S | Bicyclic | Cross-coupling reactions |
| Di-tert-butyl-dinaphtho[dioxaphosphepin] | Not available | P, O | Fused polycyclic | Asymmetric synthesis |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
